4-bromo-N-(3-methylbenzyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-3-2-4-12(9-11)10-16-19(17,18)14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWDCOXWCAMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 4 Bromo N 3 Methylbenzyl Benzenesulfonamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-bromo-N-(3-methylbenzyl)benzenesulfonamide provides a logical framework for planning its synthesis. The most straightforward disconnection involves cleaving the S-N bond of the sulfonamide functional group. ias.ac.in This approach is based on the reliability and high efficiency of the forward reaction, which is the nucleophilic attack of an amine on a sulfonyl chloride. researchgate.net
This primary disconnection leads to two key synthetic precursors, or synthons: a sulfonyl cation synthon derived from the 4-bromobenzenesulfonyl portion and an amine anion synthon from the 3-methylbenzylamine (B90883) portion. These synthons correspond to the readily available starting materials: 4-bromobenzenesulfonyl chloride and (3-methylphenyl)methanamine (also known as 3-methylbenzylamine).
The synthetic route, therefore, simplifies to the coupling of these two precursor molecules. Both 4-bromobenzenesulfonyl chloride and 3-methylbenzylamine are commercially available, making this synthetic plan highly practical and efficient for laboratory-scale preparation.
Optimized Synthesis Protocols and Reaction Conditions
The most common and direct method for synthesizing N-substituted benzenesulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. researchgate.net For the target compound, this involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbenzylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Optimization of this protocol involves careful selection of the base, solvent, reaction temperature, and duration to maximize yield and purity. Pyridine is a classic choice as it can serve as both the base and the solvent. researchgate.net Alternatively, an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) can be used in conjunction with an organic base such as triethylamine (B128534) (TEA) or an inorganic base like potassium carbonate (K₂CO₃). nsf.govrsc.org The reaction is often performed at room temperature, although gentle heating can sometimes accelerate the reaction rate.
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Reactants | 4-bromobenzenesulfonyl chloride, 3-methylbenzylamine | Commercially available and reactive precursors. |
| Stoichiometry | Amine in slight excess (1.1-1.2 eq.) | Ensures complete consumption of the sulfonyl chloride. |
| Base | Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | Neutralizes HCl byproduct, driving the reaction forward. nsf.govrsc.org |
| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | Provides a suitable medium for the reactants and is easily removed. nsf.gov |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent potential side reactions. |
| Duration | 2-24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Work-up | Aqueous wash, extraction, drying, and solvent evaporation | Standard procedure to isolate the crude product. orgsyn.org |
| Purification | Recrystallization or Column Chromatography | To obtain the final product with high purity. researchgate.net |
While the reaction between a sulfonyl chloride and an amine is the most traditional route, several other coupling methodologies have been developed for S-N bond formation, offering alternatives that may be advantageous under specific circumstances. thieme-connect.com
Palladium or Copper-Catalyzed Cross-Coupling: These methods involve the coupling of primary sulfonamides with aryl halides or boronic acids. nih.gov While powerful for constructing N-aryl sulfonamides, they are less direct for N-benzyl derivatives like the target compound.
Photoredox and Copper Dual Catalysis: A modern approach involves the S(O)₂–N coupling between sulfinic acids and aryl azides under visible light. nih.gov This method operates under mild, redox-neutral conditions but requires the synthesis of the appropriate azide (B81097) precursor.
Reactions with Sulfonyl Azides: Sulfonyl azides can serve as sulfonyl donors in reactions with nucleophiles like amino acids, often under metal-free conditions, providing a greener alternative to sulfonyl chlorides. nih.gov
Aminolysis of p-Nitrophenylsulfonates: In cases where standard reactions with sulfonyl chlorides fail or give low yields, using p-nitrophenoxide as a leaving group can be effective. nih.gov This method has proven successful for a wide variety of amines. nih.gov
Table 2: Comparison of Coupling Reactions for Benzenesulfonamide (B165840) Synthesis
| Coupling Method | Reactants | Conditions | Advantages | Limitations |
| Classical (Schotten-Baumann) | Sulfonyl chloride + Amine | Base, Organic Solvent | High yield, reliable, readily available starting materials. researchgate.net | Generates HCl byproduct. |
| Dual Cu/Photoredox Catalysis | Sulfinic acid + Aryl azide | Visible light, Cu catalyst | Mild, redox-neutral conditions. nih.gov | Requires azide precursor, less direct for N-benzyl. |
| Metal-Free (Sulfonyl Azide) | Sulfonyl azide + Amine | Base (e.g., DBU) | Avoids transition metals. nih.gov | Azides can be energetic. |
| p-Nitrophenylsulfonate Aminolysis | p-Nitrophenylsulfonate + Amine | Room Temperature | Good for challenging substrates. nih.gov | Requires synthesis of the sulfonate ester. |
Achieving high yield and purity is paramount in chemical synthesis. For the preparation of this compound, several strategies can be employed:
Control of Stoichiometry: Using a slight excess of the 3-methylbenzylamine can help drive the reaction to completion, ensuring that the more valuable sulfonyl chloride is fully consumed.
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective tool to monitor the progress of the reaction. orgsyn.org This allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or incomplete conversion from stopping too early.
Purification Technique: Post-reaction work-up is crucial for removing unreacted starting materials, the base, and salts. orgsyn.org The primary method for purifying the crude product is typically recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), which is highly effective for obtaining crystalline solids with high purity. If recrystallization is insufficient, column chromatography on silica (B1680970) gel provides a more rigorous method for separating the target compound from impurities. researchgate.net
Base and Solvent Selection: The choice of base and solvent can impact both the reaction rate and the formation of byproducts. Anhydrous conditions are often preferred to prevent the hydrolysis of the reactive 4-bromobenzenesulfonyl chloride back to its corresponding sulfonic acid. nsf.gov
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of the chemical process. tandfonline.com Several modern synthetic protocols align with these principles and could be adapted for the synthesis of this compound.
Solvent-Free Mechanosynthesis: A mechanochemical approach, using a ball mill, can facilitate the reaction in the absence of a solvent. rsc.org This method minimizes waste and can lead to shorter reaction times and simpler work-up procedures. rsc.org
Synthesis in Water: Some sulfonamide syntheses have been successfully performed in aqueous media, eliminating the need for volatile organic compounds (VOCs). rsc.org This approach often involves dynamic pH control to facilitate the reaction and product isolation simply by filtration after acidification. rsc.org
Catalytic Approaches: The use of recyclable catalysts, such as magnetite-immobilized nano-Ruthenium, can enable domino reactions like the direct coupling of alcohols and sulfonamides, producing water as the only byproduct. acs.org While this is a different synthetic route, it highlights the potential for developing more atom-economical pathways.
Avoiding Harsh Reagents: Shifting from sulfonyl chlorides to alternatives like sulfonyl azides or employing electrochemical synthesis can avoid the use of harsh chlorinating agents (e.g., thionyl chloride) in the preparation of the starting materials. nih.govchemistryworld.com
Scalability Considerations for Laboratory Synthesis
Scaling up the synthesis of this compound from milligram to multi-gram quantities requires careful consideration of several factors:
Exothermic Nature: The reaction between a sulfonyl chloride and an amine is often exothermic. On a larger scale, efficient heat dissipation is critical. This may require slower, controlled addition of one reactant to the other and the use of an ice bath to maintain the desired temperature.
Mixing: Ensuring homogeneous mixing becomes more challenging in larger reaction vessels. Adequate stirring is necessary to maintain a consistent reaction rate and prevent localized overheating.
Work-up and Purification: Handling larger volumes during aqueous washes and extractions can be cumbersome. Recrystallization, which is effective at the lab scale, can become less efficient for very large quantities, potentially requiring larger volumes of solvent. Alternative purification methods may need to be explored.
Research Findings and Applications Based on Analogous Compounds
Antimicrobial Activity of Bromo-Benzenesulfonamide Derivatives
Numerous studies have demonstrated the antimicrobial potential of benzenesulfonamide derivatives. The presence of a bromine atom on the benzene (B151609) ring can enhance the antimicrobial activity of these compounds. For instance, various N-substituted sulfonamides have shown activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as dihydropteroate (B1496061) synthase, which is involved in folic acid synthesis. researchgate.net It is plausible that this compound could exhibit similar antimicrobial properties.
Anticancer Potential of Functionalized Benzenesulfonamides
The benzenesulfonamide scaffold is a key feature in several anticancer agents. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. The specific substitution pattern on the benzenesulfonamide core plays a critical role in determining the anticancer potency and selectivity. Research on other functionalized benzenesulfonamides suggests that the introduction of lipophilic groups, such as the 3-methylbenzyl moiety, can influence their interaction with biological targets and their ability to penetrate cell membranes, potentially leading to anticancer activity. mdpi.com
Utility in Chemical Biology and as a Research Probe
Beyond direct therapeutic applications, novel compounds like this compound can serve as valuable tools in chemical biology. They can be used as molecular probes to study the function of specific proteins or biological pathways. The bromine atom, for example, can be utilized for X-ray crystallography studies to determine the binding mode of the compound to its target protein, providing crucial insights for the design of more potent and selective molecules. nih.goviucr.org The synthesis and characterization of such compounds contribute to the broader understanding of molecular recognition and the principles of drug design.
Computational and Theoretical Investigations of 4 Bromo N 3 Methylbenzyl Benzenesulfonamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about electron distribution, molecular orbital energies, and other electronic properties. Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of computational cost and accuracy. For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute a variety of electronic descriptors. semanticscholar.orgnih.govresearchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high polarizability and greater chemical reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. nih.govresearchgate.net
In molecules structurally similar to 4-bromo-N-(3-methylbenzyl)benzenesulfonamide, the HOMO is typically localized on the more electron-rich regions, such as the phenyl rings, while the LUMO is distributed across the molecule, often involving the sulfonamide group. nih.gov The calculated energies of these orbitals provide quantitative measures of the molecule's ability to donate or accept electrons. For instance, studies on related sulfonamides have shown that substitutions on the phenyl rings can significantly alter the HOMO and LUMO energies, thereby tuning the molecule's reactivity. nih.govaip.org
Table 1: Illustrative Frontier Molecular Orbital Data for a Representative Sulfonamide Compound Data is hypothetical and based on typical values for similar structures.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.65 | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential.
For a molecule like this compound, MEP analysis would likely reveal negative potential (red) around the oxygen atoms of the sulfonyl group and potentially on the bromine atom, highlighting these as sites for hydrogen bonding or interaction with positive centers. nih.gov Conversely, the hydrogen atom of the sulfonamide N-H group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. researchgate.net This detailed charge landscape is crucial for understanding intermolecular interactions, including how the molecule might recognize and bind to a biological target. chemrxiv.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis helps to rationalize molecular stability and the nature of intramolecular bonding.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent.
For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-S, S-N, N-C), MD simulations can reveal the preferred conformations in solution. These simulations can identify the most stable rotamers and the energy barriers between them, which is information critical for understanding how the molecule might adapt its shape to fit into a binding site. researchgate.net Furthermore, by explicitly including solvent molecules (e.g., water), MD can model solvation effects, showing how solvent molecules arrange around the solute and influence its conformation through hydrogen bonding and other non-covalent interactions.
Molecular Docking Studies for Ligand-Target Interactions in Mechanistic Research
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov It is widely used in drug discovery and mechanistic research to understand how a small molecule might interact with a biological target at the atomic level. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. rjb.ro
For this compound, docking studies could be employed to investigate its potential interactions with various enzymes or receptors where sulfonamides are known to be active. For example, benzenesulfonamides are known inhibitors of targets like carbonic anhydrases and penicillin-binding proteins. rjb.ro A docking study would predict the binding mode, identifying key interactions such as hydrogen bonds between the sulfonamide's N-H or S=O groups and amino acid residues in the active site. It would also highlight hydrophobic interactions involving the bromo-phenyl and methylbenzyl rings. nih.gov The results, often expressed as a binding energy or docking score, provide a hypothesis about the mechanism of action that can guide further experimental studies.
Table 2: Example of Molecular Docking Results for a Benzenesulfonamide (B165840) Derivative with a Protein Target Data is hypothetical and for illustrative purposes.
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 |
|
| Inhibition Constant (Ki, est.) | 1.2 µM | |
| Intermolecular Interactions | Hydrogen bonds, hydrophobic contacts |
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on mechanistic or in vitro activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model takes the form of an equation that relates numerical descriptors of the molecules (predictors) to their measured activity (response). These descriptors can be physicochemical properties (e.g., logP), electronic parameters (e.g., HOMO/LUMO energies), or steric parameters. scirp.org
To develop a QSAR model for a series of benzenesulfonamide analogs including this compound, one would first synthesize and test a set of related compounds for a specific in vitro activity (e.g., IC50 against a particular enzyme). Then, various molecular descriptors would be calculated for each compound. Using statistical methods like multiple linear regression (MLR), a model is built to correlate the descriptors with the activity. scirp.orgnih.gov
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researcher.life For mechanistic research, the descriptors included in the final QSAR equation can provide valuable insights into the factors that govern activity. For example, if a descriptor related to the MEP minimum (indicating nucleophilicity) is found to be significant, it might suggest that an interaction with an electron-deficient part of the receptor is crucial for activity. nih.gov
Following a comprehensive review of available scientific literature, there is currently insufficient specific data on the pre-clinical biological activity and mechanistic studies of This compound to populate the detailed sections and subsections requested.
The provided search results contain information on the biological activities of the broader class of benzenesulfonamides and other structurally related, but distinct, molecules. For instance, studies have detailed the enzyme inhibitory profiles of compounds like N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides against acetylcholinesterase and α-glucosidase juniperpublishers.com, and 4-(2-methyloxazol-4-yl)benzenesulfonamide against monoamine oxidase (MAO) mdpi.comresearchgate.netresearchgate.net. Other research has focused on different benzenesulfonamide derivatives as inhibitors of carbonic anhydrase nih.govnih.gov, chemokine receptor type 4 nih.gov, and kinases ed.ac.uk. These studies highlight the diverse biological potential of the benzenesulfonamide scaffold.
However, specific in vitro enzymatic assays, including target identification, IC50/Ki value determination, and mechanistic studies, have not been published for this compound itself. Similarly, there is a lack of published cell-based biological assay data detailing this specific compound's effect on cellular signaling pathways such as apoptosis, proliferation, or inflammation, or its cellular selectivity in research models.
While a related compound, 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide, which shares the N-(3-methylbenzyl) moiety, has been identified as a potent MAO-B inhibitor with an IC50 value of 0.065 µM, this information cannot be directly attributed to this compound due to significant structural differences nih.gov.
Therefore, to adhere to the strict requirement of focusing solely on This compound , it is not possible to generate the requested article with the required level of scientific detail and accuracy at this time.
Pre Clinical Biological Activity and Mechanistic Studies of 4 Bromo N 3 Methylbenzyl Benzenesulfonamide
Receptor Binding Affinity Studies and Functional Assays
Currently, there is no publicly available scientific literature detailing receptor binding affinity studies or functional assays conducted on 4-bromo-N-(3-methylbenzyl)benzenesulfonamide. Consequently, its specific molecular targets and its functional effects at a receptor level remain uncharacterized.
Structure-Activity Relationship (SAR) Derivation for Biological Effects
Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. However, broader research into benzenesulfonamide (B165840) derivatives provides some insights into how structural modifications can influence biological activity.
The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The biological activity of these compounds can be significantly altered by substitutions on both the benzene (B151609) ring and the sulfonamide nitrogen. For instance, studies on related benzenesulfonamide derivatives have shown that modifications to the aryl ring and the N-benzyl substituent can lead to a variety of biological effects, including anticancer and antimicrobial activities. rsc.orgnih.gov The nature and position of substituents on these rings play a crucial role in determining the compound's potency and selectivity for various biological targets. nih.gov Without specific studies on this compound, any discussion of its potential biological effects based on its structure would be purely speculative.
Ex Vivo Tissue Model Investigations
No studies have been published that investigate the effects of this compound in ex vivo tissue models. Such studies are crucial for understanding a compound's activity in a more physiologically relevant context than in vitro assays, but this level of investigation has not been reported for this specific compound.
In Vivo Animal Model Efficacy Studies
There is a lack of in vivo animal model efficacy studies for this compound in the public domain. Research in this area would be necessary to determine the compound's potential therapeutic effects in a living organism.
Pharmacodynamic Marker Analysis
As no in vivo studies have been conducted, there is no information available regarding the analysis of pharmacodynamic markers following administration of this compound.
Target Engagement Studies in Animal Models
Consistent with the absence of in vivo efficacy studies, there are no published reports on target engagement studies for this compound in animal models. These studies would be essential to confirm that the compound interacts with its intended molecular target in a living system.
Applications in Chemical Biology and Medicinal Chemistry Research
Development as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. While 4-bromo-N-(3-methylbenzyl)benzenesulfonamide has not been explicitly developed as a chemical probe, its structural class is central to the creation of such tools. Benzenesulfonamide (B165840) derivatives are well-known inhibitors of enzymes like carbonic anhydrases (CAs) and kinases. ajchem-b.comresearchgate.netnih.gov
The development process involves synthesizing derivatives and testing them for potency and selectivity against a target protein. For instance, a benzenesulfonamide-based inhibitor with high affinity for a specific carbonic anhydrase isoform can be used to probe the physiological and pathological roles of that enzyme. tandfonline.com By inhibiting the target, researchers can observe the downstream effects on cellular pathways, helping to validate the enzyme as a potential drug target and to understand its function in detail. nih.gov The benzenesulfonamide group often acts as a key binding motif, for example, by coordinating to the zinc ion in the active site of metalloenzymes like CAs. tandfonline.comsciepub.com
Role as a Lead Compound for Further Academic Drug Discovery Research (pre-clinical stage)
In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to improve its properties. The benzenesulfonamide framework is a frequent starting point in hit-to-lead optimization campaigns. nih.govrsc.orgnih.gov
A typical workflow involves:
Hit Identification: A benzenesulfonamide derivative might be identified as a "hit" from a high-throughput screen.
Lead Optimization: Medicinal chemists then synthesize a library of analogs to establish a Structure-Activity Relationship (SAR). This involves modifying different parts of the molecule, such as the substituents on the phenyl rings, to enhance potency, selectivity, and metabolic stability. nih.gov For example, a hit-to-lead program for antileishmanial agents based on a benzene (B151609) sulfonamide series involved the synthesis of approximately 200 compounds to improve potency and pharmacokinetic properties. rsc.orgnih.gov
An example of lead optimization is the development of novel oxidative phosphorylation (OXPHOS) inhibitors, where the initial hit, benzene-1,4-disulfonamide, underwent a multi-parameter optimization campaign to yield analogs with nanomolar potency. nih.gov
Integration into High-Throughput Screening (HTS) Libraries for Novel Target Identification
High-Throughput Screening (HTS) involves the rapid, automated testing of large numbers of compounds against a biological target to identify active "hits." Compound libraries for HTS are designed to be structurally diverse and contain "drug-like" molecules. ku.edu
The benzenesulfonamide scaffold is a common feature in many commercial and academic screening libraries. nih.govstanford.eduthermofisher.com Its inclusion is due to several favorable characteristics:
Proven Pharmacophore: The scaffold is present in numerous approved drugs, indicating its general compatibility with biological systems. wikipedia.orgtandfonline.com
Synthetic Tractability: The synthesis of benzenesulfonamides is straightforward, allowing for the creation of large, diverse libraries of analogs by varying the amine and sulfonyl chloride starting materials. tandfonline.comorganic-chemistry.org
Favorable Physicochemical Properties: Benzenesulfonamides generally possess properties consistent with established guidelines for drug-likeness, such as Lipinski's Rule of Five. ku.edu
By including compounds like this compound in HTS libraries, researchers can screen for activity against novel targets, potentially providing starting points for new therapeutic programs.
Contribution to Understanding Disease Pathophysiology (through target modulation)
By selectively inhibiting a biological target, benzenesulfonamide-based molecules can be instrumental in elucidating the role of that target in a disease state. This target validation is a critical step in drug discovery.
For example, the enzyme carbonic anhydrase IX (CA IX) is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer progression. The development of selective benzenesulfonamide inhibitors of CA IX has provided powerful tools to study its role in oncology. tandfonline.comtandfonline.com Using these inhibitors, researchers have been able to probe the consequences of CA IX inhibition in cancer cells, confirming its importance in tumor pH regulation and cell survival. ajchem-b.comresearchgate.net
Similarly, benzenesulfonamide derivatives have been developed as inhibitors of influenza hemagglutinin, a protein crucial for the virus's entry into host cells. nih.gov These compounds help to dissect the mechanism of viral fusion and provide a basis for developing new anti-influenza therapies. nih.gov
The table below shows examples of benzenesulfonamide derivatives and their targeted enzymes, which aids in studying specific diseases.
| Compound Class | Target Enzyme/Protein | Associated Disease Area | Research Contribution |
| Aromatic Sulfonamides | Carbonic Anhydrases (CAs) | Cancer, Glaucoma | Elucidating the role of specific CA isoforms in pH homeostasis and tumorigenesis. tandfonline.com |
| Benzenesulfonamide Analogs | Tropomyosin receptor kinase A (TrkA) | Glioblastoma (GBM) | Investigating TrkA as a therapeutic target for brain tumors. nih.gov |
| Substituted Benzenesulfonamides | Influenza Hemagglutinin (HA) | Influenza | Understanding the mechanism of viral-host membrane fusion. nih.gov |
Design Strategies for Novel Analogs with Enhanced Research-Oriented Properties
The design of novel benzenesulfonamide analogs is guided by established medicinal chemistry principles to improve properties like potency, selectivity, and metabolic stability.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the lead structure to understand which chemical features are important for biological activity. For instance, in developing anti-influenza agents, various substitutions on the aniline (B41778) ring of a benzenesulfonamide lead were explored to dramatically improve potency. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve the molecule's characteristics without losing the desired biological activity. The sulfonamide group itself can be considered a bioisostere of a carboxylic acid. researchgate.net
"Tail" Approach: This is a prominent strategy in the design of carbonic anhydrase inhibitors. It involves attaching various chemical "tails" to the benzenesulfonamide scaffold. These tails extend into different regions of the enzyme's active site, allowing for the fine-tuning of binding affinity and isoform selectivity. tandfonline.com
Scaffold Hopping: This involves replacing the central core of the molecule with a structurally different scaffold while retaining the key binding interactions. This can lead to novel chemical series with improved properties or different intellectual property profiles. frontiersin.org
The table below summarizes design strategies and their intended outcomes for enhancing research-oriented properties of benzenesulfonamide analogs.
| Design Strategy | Intended Outcome | Example Application |
| Structure-Activity Relationship (SAR) | Enhanced potency and selectivity | Optimization of anti-influenza HA inhibitors. nih.gov |
| "Tail" Approach | Improved isoform selectivity and binding affinity | Development of selective carbonic anhydrase IX inhibitors. tandfonline.com |
| Scaffold Hopping | Discovery of novel chemical matter with improved properties | Design of selective AT2 receptor antagonists. frontiersin.org |
Future Research Directions and Unaddressed Academic Questions
Exploration of Diverse Substitution Patterns for SAR Refinement
A critical next step in the investigation of 4-bromo-N-(3-methylbenzyl)benzenesulfonamide involves a systematic exploration of its structure-activity relationships (SAR). This can be achieved by synthesizing a library of analogs with varied substitution patterns on both the benzenesulfonamide (B165840) and the N-benzyl moieties.
Table 1: Proposed Modifications for SAR Studies
| Moiety | Position of Substitution | Proposed Substituents | Rationale |
| Benzenesulfonamide Ring | Bromo group at C4 | -Cl, -F, -I, -CH3, -OCH3 | To probe the effect of halogen size, electronegativity, and lipophilicity on activity. |
| -NO2, -CN, -CF3 | To investigate the impact of electron-withdrawing groups. | ||
| N-benzyl Ring | Methyl group at C3 | -CH3 at C2 or C4 | To assess the influence of substituent position on steric and electronic properties. |
| -Cl, -F, -OCH3 at various positions | To explore the effects of different electronic and lipophilic characteristics. | ||
| Multiple substitutions | To identify potential synergistic effects of different functional groups. |
By systematically altering these substituents, researchers can elucidate the key structural features required for optimal biological activity, selectivity, and pharmacokinetic properties. This refinement is a cornerstone of modern drug discovery, allowing for the rational design of more potent and specific molecules.
Advanced Mechanistic Elucidation (e.g., Co-crystallography with protein targets)
A significant unanswered question is the precise molecular mechanism of action of this compound. Identifying its biological targets is a prerequisite for understanding its function. Once a primary protein target is identified, co-crystallography studies would be invaluable.
Obtaining a high-resolution X-ray crystal structure of the compound bound to its target protein would provide an atomic-level view of the binding interactions. This would reveal the specific amino acid residues involved in the interaction, the binding conformation of the ligand, and any conformational changes in the protein upon binding. Such detailed structural information is instrumental in explaining the observed SAR and guiding the design of next-generation compounds with improved affinity and specificity.
Integration with Systems Biology and Omics Approaches
To gain a broader understanding of the cellular effects of this compound, a systems biology approach is warranted. This would involve integrating data from various "omics" technologies, such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), following treatment of cells or model organisms with the compound.
This holistic approach can help to:
Identify entire signaling pathways and cellular networks that are modulated by the compound.
Uncover potential off-target effects.
Generate new hypotheses about its mechanism of action and potential therapeutic applications.
Discover biomarkers that could be used to monitor the compound's activity in preclinical models.
Development of Advanced Delivery Systems for Research Probes
For this compound to be an effective research tool, particularly for in vivo studies, it may be necessary to develop advanced delivery systems. These could include formulations designed to improve its solubility, stability, and bioavailability. Examples of such systems include encapsulation in nanoparticles, liposomes, or conjugation to polymers.
Furthermore, for its use as a chemical probe, the compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of its biological targets.
Identification of Novel Biological Targets and Therapeutic Avenues (pre-clinical)
A primary goal of future research will be to identify novel biological targets for this compound and to explore its potential in various therapeutic areas. The benzenesulfonamide scaffold is present in a wide range of clinically used drugs with diverse activities, including antibacterial, anticancer, and anti-inflammatory effects.
High-throughput screening of the compound against a panel of disease-relevant targets could uncover unexpected activities. Once a promising activity is identified, further preclinical studies in relevant cell-based and animal models of disease would be necessary to validate its therapeutic potential. This could open up new avenues for the development of this class of compounds for the treatment of a variety of human diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-bromo-N-(3-methylbenzyl)benzenesulfonamide?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and conditions. For example:
- Use polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to enhance reaction efficiency .
- Employ controlled temperatures (e.g., 60–80°C) to minimize side reactions and improve yield .
- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to ensure intermediate formation .
- Key Challenge : Balancing reactivity of the bromine substituent with the stability of the sulfonamide group during coupling reactions.
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Provides precise bond lengths, angles, and dihedral angles (e.g., 41.17° between benzene rings in related sulfonamides) .
- Computational modeling : DFT calculations can predict electronic properties and verify experimental data .
- Spectroscopic methods : H/C NMR to confirm substituent positions; IR spectroscopy for sulfonamide (-SONH-) stretching vibrations .
Q. How can researchers purify this compound effectively?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane to separate isomers or byproducts .
- Purity validation : Confirm via HPLC (>95% purity) or melting point analysis .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., dihedral angle variations) be resolved in sulfonamide derivatives?
- Methodological Answer :
- Comparative analysis : Compare dihedral angles across related structures (e.g., 32.6° in 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide vs. 41.17° in fluorophenyl analogs) to identify steric or electronic influences .
- Synthetic reproducibility : Ensure consistent reaction conditions (e.g., solvent polarity, temperature) to reduce structural variability .
- Hydrogen bonding analysis : Use Hirshfeld surfaces to assess intermolecular interactions (e.g., N–H⋯O chains along [100] direction) that stabilize conformations .
Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition?
- Methodological Answer :
- Target identification : Screen against enzymes like carbonic anhydrase or cyclooxygenase, where sulfonamides act as competitive inhibitors by binding to active sites .
- Structure-activity relationship (SAR) : Modify the 3-methylbenzyl group to enhance hydrophobic interactions or adjust bromine positioning to optimize binding affinity .
- In vitro assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., K values) .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer :
- Stability testing : Conduct accelerated degradation studies under varying conditions (e.g., 40°C/75% RH for 6 months) .
- Solvent selection : Store in anhydrous DMSO or acetonitrile to prevent hydrolysis of the sulfonamide group .
- Analytical monitoring : Track degradation via LC-MS to identify breakdown products (e.g., free benzenesulfonic acid) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
